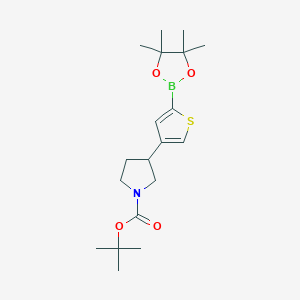![molecular formula C18H18N4O2 B14085515 5-(4-methoxyphenyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085515.png)
5-(4-methoxyphenyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a pyridylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole.
Introduction of Pyridylethyl Group: The pyridylethyl group can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridyl ethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Formation of 5-(4-hydroxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide.
Reduction: Formation of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide can be used to study enzyme interactions and receptor binding due to its potential bioactivity .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-hydroxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide
- 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-amine
- 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H18N4O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-24-15-7-5-13(6-8-15)16-12-17(22-21-16)18(23)20-11-9-14-4-2-3-10-19-14/h2-8,10,12H,9,11H2,1H3,(H,20,23)(H,21,22) |
Clé InChI |
BXKYAIKCUWOMLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


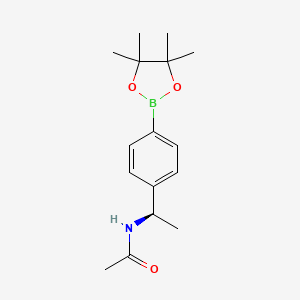
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)

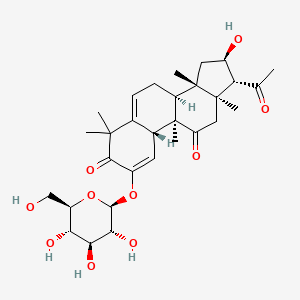
![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)
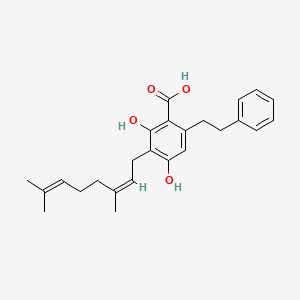
![3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B14085476.png)
![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)
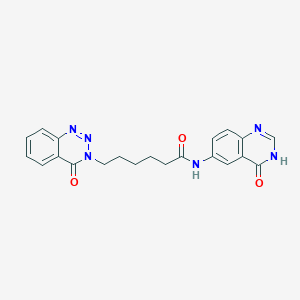
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085502.png)
![2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B14085506.png)
